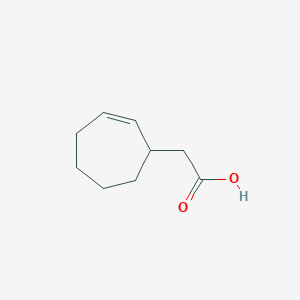

2-(Cyclohept-2-en-1-yl)acetic acid

説明

Structure

3D Structure

特性

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

2-cyclohept-2-en-1-ylacetic acid |

InChI |

InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2,(H,10,11) |

InChIキー |

XJFJDOWVNZAZFJ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C=CC1)CC(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Cyclohept 2 En 1 Yl Acetic Acid and Its Precursors

Direct Synthetic Routes to 2-(Cyclohept-2-en-1-yl)acetic Acid

Direct routes aim to assemble the core structure, including the cycloheptene (B1346976) ring and the acetic acid side chain, or a close derivative, in a few key steps.

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. pageplace.dewikipedia.org While the most common type, the Diels-Alder reaction, is a [4+2] cycloaddition that typically forms six-membered rings, variations of this and other cycloaddition processes can be employed to generate seven-membered rings. libretexts.orglibretexts.orgyoutube.com

One strategy involves an intramolecular Diels-Alder reaction where the diene and dienophile are tethered by a three-atom chain. Upon cyclization, a bicyclic system is formed which can then be cleaved to reveal a cycloheptene ring. Another approach is the [4+3] cycloaddition, which directly combines a four-atom π-system (like a diene) with a three-atom π-system (like an allyl cation) to form a seven-membered ring. Furthermore, transition-metal-catalyzed cycloadditions, such as the iron-catalyzed [2+2] cycloaddition of olefins, can provide pathways to complex cyclic systems. wikipedia.org Photochemical [2+2] cycloadditions are also effective for creating strained four-membered rings, which can serve as intermediates for subsequent ring-expansion reactions to access larger ring systems. libretexts.org

Table 1: Overview of Cycloaddition Strategies for Ring Formation

| Cycloaddition Type | Reactant π-Electrons | Ring Size Formed | Relevance to Cycloheptene |

|---|---|---|---|

| Diels-Alder | [4+2] | 6-membered libretexts.org | Can be used intramolecularly to form bicyclic precursors. |

| Dipolar Cycloaddition | [4+2] | 5-membered | A key step in reactions like ozonolysis. libretexts.org |

| Photochemical | [2+2] | 4-membered libretexts.org | Product can be used in subsequent ring-expansion reactions. |

Ring expansion reactions provide a powerful method for converting more readily available five- or six-membered rings into the less common seven-membered cycloheptene system. orgsyn.orgchemrxiv.orgubc.ca A classic example is the Buchner ring expansion, where a carbene generated from a diazo compound adds to an aromatic ring, such as benzene, to form a cycloheptatriene. This can then be selectively reduced to afford a cycloheptene.

Another common strategy is the one-carbon ring expansion of a cyclic ketone. orgsyn.org For instance, a cyclohexanone derivative can be converted into a homologous α,β-unsaturated seven-membered ring ketone (2-cyclohepten-1-one) via an iron(III) chloride-induced cleavage of a trimethylsilyloxycyclopropane intermediate. orgsyn.org This ketone can then serve as a versatile precursor for the introduction of the acetic acid side chain. Carbocation rearrangements can also drive ring expansion; for example, the ionization of a suitable leaving group on a substituent attached to a cyclopentane or cyclohexane ring can induce a rearrangement to form a larger, more stable carbocation within a newly formed seven-membered ring. youtube.com

Palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, is a highly effective method for forming carbon-carbon bonds at an allylic position. mdpi.comnih.gov This reaction is particularly relevant for introducing the acetic acid side chain onto a pre-formed cycloheptene scaffold. The reaction typically involves the coupling of an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) with a soft nucleophile, such as a malonate ester, in the presence of a palladium(0) catalyst. mdpi.com

In the context of synthesizing this compound, a suitable precursor would be cyclohept-2-en-1-yl acetate. Reaction with a nucleophile like diethyl malonate, catalyzed by a palladium complex with an appropriate ligand, would yield diethyl 2-(cyclohept-2-en-1-yl)malonate. This product can then be readily converted to the target carboxylic acid through hydrolysis and decarboxylation. The asymmetric version of this reaction, known as asymmetric allylic alkylation (AAA), allows for the stereocontrolled synthesis of chiral products. rsc.orgthieme-connect.de

Table 2: Key Components of Palladium-Catalyzed Allylic Alkylation

| Component | Function | Example(s) |

|---|---|---|

| Allylic Substrate | Electrophile containing a leaving group | Cyclohept-2-en-1-yl acetate |

| Palladium Catalyst | Forms a π-allyl complex with the substrate | Pd(PPh₃)₄ |

| Ligand | Modifies catalyst reactivity and selectivity | Trost ligands, phosphines |

| Nucleophile | Carbon source for the new C-C bond | Diethyl malonate |

Functional Group Interconversions Leading to this compound

Once the basic carbon skeleton is in place, the final carboxylic acid functionality can be generated through standard functional group interconversions.

The hydrolysis of an ester precursor is a common final step in the synthesis of a carboxylic acid. libretexts.org As mentioned in the palladium-catalyzed allylic alkylation route, the initial product is often a diester or a monoester. This ester can be cleaved back to the carboxylic acid and an alcohol. libretexts.org

The reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is the reverse of a Fischer esterification. The reaction is an equilibrium process, and to drive it towards the carboxylic acid, a large excess of water is typically used. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This method uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to nucleophilically attack the ester's carbonyl carbon. libretexts.orgyoutube.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and an alcohol. libretexts.orgyoutube.com A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. uaeh.edu.mx Saponification is generally preferred as it is an irreversible process, often leading to higher yields. youtube.com

An alternative route to the final carboxylic acid involves the oxidation of a precursor alcohol or aldehyde. This requires the prior synthesis of either 2-(cyclohept-2-en-1-yl)ethanol (a primary alcohol) or 2-(cyclohept-2-en-1-yl)acetaldehyde.

Oxidation of Primary Alcohols : Primary alcohols can be oxidized directly to carboxylic acids using strong oxidizing agents. youtube.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), which is often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). libretexts.orgresearchgate.netkhanacademy.org The reaction proceeds through an aldehyde intermediate, which is further oxidized in the presence of water to the carboxylic acid. youtube.comlibretexts.org

Oxidation of Aldehydes : If the precursor is an aldehyde, a milder oxidizing agent can be used. The Jones reagent is also highly effective for converting aldehydes to carboxylic acids. libretexts.org The oxidation of aldehydes is generally easier than the oxidation of alcohols. libretexts.org

Table 3: Common Reagents for the Oxidation of Alcohols and Aldehydes

| Reagent | Precursor | Product | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Primary Alcohol | Carboxylic Acid | Strong oxidant; reaction proceeds through an aldehyde hydrate. libretexts.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Primary Alcohol | Carboxylic Acid | Powerful, inexpensive oxidant. youtube.com |

| Pyridinium (B92312) Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Milder oxidant used to stop the reaction at the aldehyde stage. youtube.com |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is crucial for understanding its biological activity and potential applications. Asymmetric synthesis, the preparation of a chiral compound in an enantiomerically enriched form, can be achieved through various strategic approaches. This section explores three key methodologies: the use of chiral catalysts, enzymatic transformations, and substrate control through chiral auxiliaries.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts is a powerful strategy for the enantioselective synthesis of complex molecules. youtube.commdpi.com These catalysts, used in substoichiometric amounts, can create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. For the synthesis of enantiopure this compound, a plausible approach involves the asymmetric functionalization of a suitable cycloheptene precursor.

One potential strategy is the catalytic asymmetric isomerization of a β,γ-unsaturated cycloheptenone to its α,β-unsaturated chiral counterpart. While specific examples for cycloheptenones are not prevalent, analogous transformations have been successfully applied to cyclohexenone systems using chiral diamine catalysts derived from cinchona alkaloids. nih.gov This method could be adapted to generate a chiral cycloheptenone, which could then be further elaborated to the target acetic acid derivative.

Another approach involves the asymmetric conjugate addition to a cycloheptenone derivative. Chiral catalyst systems, such as those based on BINOL-derived phosphoric acids, have been effectively used in the Friedel-Crafts alkylation of indoles with cyclic enones, demonstrating the feasibility of creating stereocenters on cyclic frameworks with high enantioselectivity. mdpi.com

The following table illustrates representative results for chiral catalyst-mediated asymmetric reactions on cyclic precursors, which could be conceptually applied to the synthesis of this compound precursors.

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Chiral Diamine | β,γ-Unsaturated Cyclohexenone | Isomerization | Up to 95% | nih.gov |

| BINOL-Phosphoric Acid | Cyclopentenimine | Friedel-Crafts Alkylation | Up to 99% | mdpi.com |

| Imidazoline-Oxazoline-Cu(OTf)₂ | α,β-Unsaturated Carbonyl | Conjugate Addition | High | mdpi.com |

This data is representative of analogous systems and serves to illustrate the potential of these catalytic methods.

Enzymatic Deracemization or Desymmetrization

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiopure compounds. mdpi.com These methods rely on the inherent chirality of enzymes to differentiate between enantiomers of a racemic mixture (deracemization) or between enantiotopic groups in a meso compound (desymmetrization).

A potential enzymatic strategy for obtaining enantiopure precursors to this compound is the kinetic resolution of a racemic cycloheptene derivative. For instance, the hydrolysis of racemic 3,7-diacetoxycycloheptene has been shown to proceed with high enantioselectivity using certain enzymes. rsc.org Acetylcholinesterase from electric eel selectively hydrolyzes one enantiomer, yielding optically pure (3R,7S)-3-hydroxy-7-acetoxycycloheptene. rsc.org This enantiomerically enriched alcohol could then serve as a chiral starting material for the synthesis of the target acetic acid.

Lipases are another class of enzymes widely used for kinetic resolutions. mdpi.com While the hydrolysis of 3,7-diacetoxycycloheptene with lipase from Candida cylindracea resulted in lower enantiomeric excess, lipases have been successfully employed in the resolution of a wide range of chiral alcohols and esters. mdpi.comrsc.org

The following table summarizes the enzymatic hydrolysis of a cycloheptene derivative, highlighting the potential for this approach.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Acetylcholinesterase (Electric Eel) | 3,7-Diacetoxycycloheptene | (3R,7S)-3-Hydroxy-7-acetoxycycloheptene | Optically Pure |

| Lipase (Candida cylindracea) | 3,7-Diacetoxycycloheptene | (3R,7S)-3-Hydroxy-7-acetoxycycloheptene | 44% |

Data sourced from a study on the enzymatic hydrolysis of cycloheptene derivatives. rsc.org

Auxiliary-Controlled Diastereoselective Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recycled. wikipedia.org This method is a robust and reliable way to achieve high diastereoselectivity in the synthesis of chiral molecules. blogspot.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as cyclohept-2-en-1-ylacetic acid itself or a related derivative, to control the stereochemistry of a key bond-forming step. A common and effective class of chiral auxiliaries are the Evans oxazolidinones. blogspot.comsigmaaldrich.com These can be acylated with the desired carboxylic acid, and the resulting imide can then undergo highly diastereoselective alkylation or aldol reactions. blogspot.com

Another widely used set of chiral auxiliaries are pseudoephedrine and pseudoephenamine. wikipedia.org When reacted with a carboxylic acid to form an amide, the resulting α-proton can be deprotonated and the enolate can react with electrophiles in a highly diastereoselective manner, with the stereochemical outcome directed by the chiral scaffold. wikipedia.org

The following table provides representative data for diastereoselective alkylations using common chiral auxiliaries, which could be applied to the synthesis of this compound.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Alkylation | >95:5 | blogspot.com |

| Pseudoephedrine | Alkylation | >98:2 | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | wikipedia.org |

This data is representative of the high levels of stereocontrol achievable with these auxiliaries in analogous systems.

Chemical Reactivity and Transformation Mechanisms of 2 Cyclohept 2 En 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for the synthesis of numerous derivatives, including esters, amides, and alcohols.

Esterification Reactions

Esterification of 2-(Cyclohept-2-en-1-yl)acetic acid can be achieved through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.org This is a reversible process where the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. nih.gov The reaction proceeds very slowly without a strong acid catalyst. acs.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or to an acid anhydride. These intermediates then readily react with alcohols to form the corresponding ester, often providing higher yields than direct Fischer esterification. nih.gov

Table 1: Common Esterification Methods

| Method | Reagents | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Methyl or Ethyl 2-(cyclohept-2-en-1-yl)acetate | Reversible reaction; requires catalyst. acs.org |

Amidation and Peptide Coupling

The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate its reaction with a primary or secondary amine. This is typically accomplished using peptide coupling reagents. libretexts.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. researchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as onium salts such as HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netacs.org These reactions are typically carried out in the presence of a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the coupling process. acs.org The use of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization if the alpha-carbon were chiral. nih.gov

Table 2: Selected Peptide Coupling Reagents

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, forms a dicyclohexylurea (DCU) precipitate. acs.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble carbodiimide; byproduct is easily removed by aqueous extraction. acs.org |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium-based reagent, effective for solid-phase synthesis. acs.org |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Efficient aminium/uronium-based reagent with high coupling rates. acs.org |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, particularly for sterically hindered amino acids. acs.org |

Reduction to Alcohols

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(Cyclohept-2-en-1-yl)ethanol. This transformation requires a powerful reducing agent, as carboxylic acids are among the least reactive carbonyl derivatives. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is the standard reagent for this reduction. testbook.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt and liberate the alcohol. testbook.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. nih.gov A key challenge in the reduction of this compound is the potential for the reducing agent to also react with the double bond of the cycloheptene (B1346976) ring. However, methods like manganese-catalyzed hydrosilylation have shown high selectivity for the carboxylic acid group, leaving alkene functionalities intact. pressbooks.pub

Table 3: Reagents for Carboxylic Acid Reduction

| Reagent | Formula | Selectivity | Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective; reduces most carbonyls and the alkene. | Anhydrous ether, followed by H₃O⁺ workup. testbook.com |

| Borane | BH₃·THF | Can reduce carboxylic acids in the presence of some other functional groups. | THF solvent. nih.gov |

| Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅] / PhSiH₃ | Highly selective for the carboxylic acid; does not reduce isolated double bonds. pressbooks.pub | 2-MTHF solvent, elevated temperature. pressbooks.pub |

Acid-Catalyzed Transformations

Under acidic conditions, this compound can undergo intramolecular reactions. A plausible transformation is an acid-catalyzed lactonization. This reaction involves the protonation of the cycloheptene double bond by a strong acid, which generates a carbocation intermediate. chemistrysteps.com The carbocation can then be attacked by the nucleophilic oxygen of the carboxylic acid group. Depending on which carbon of the original double bond is attacked by the proton and which is attacked by the carboxyl group, different bicyclic lactone structures could be formed.

Another potential acid-catalyzed transformation is hydration of the double bond. In the presence of aqueous acid, a water molecule can add across the double bond according to Markovnikov's rule, yielding a hydroxy-substituted cycloheptylacetic acid. researchgate.netnih.gov This reaction also proceeds through a carbocation intermediate formed by the protonation of the alkene. researchgate.net

Reactions of the Cycloheptene Ring

The carbon-carbon double bond in the cycloheptene ring is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Additions to the Double Bond

The primary reaction of the cycloheptene ring is electrophilic addition. youtube.com In this two-step mechanism, an electrophile first attacks the pi electrons of the double bond, forming a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile to yield the final addition product. youtube.com

Common electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon, which forms the more stable carbocation intermediate.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) results in the formation of a vicinal dihalide. The reaction often proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydration: As mentioned in section 3.1.4, the acid-catalyzed addition of water across the double bond produces an alcohol. chemistrysteps.comnih.gov This is a classic example of an electrophilic addition where the initial electrophile is a proton (or hydronium ion).

Table 4: Electrophilic Addition Reactions

| Reaction | Reagent | Electrophile | Intermediate | Product |

|---|---|---|---|---|

| Hydrohalogenation | HBr | H⁺ | Carbocation | 2-Bromo-1-(carboxymethyl)cycloheptane |

| Halogenation | Br₂ | Br⁺ (polarized) | Bromonium ion | 2,3-Dibromo-1-(carboxymethyl)cycloheptane |

| Acid-Catalyzed Hydration | H₂O / H₂SO₄ | H⁺ | Carbocation | 2-Hydroxy-1-(carboxymethyl)cycloheptane |

Hydrogenation and Saturation Processes

The carbon-carbon double bond in the cycloheptene ring and the carbonyl group of the acetic acid are both susceptible to reduction via hydrogenation. However, the conditions required to reduce these two functional groups differ significantly, allowing for selective saturation.

The double bond of the cycloheptene ring can be readily hydrogenated to the corresponding saturated cycloheptylacetic acid under standard catalytic hydrogenation conditions. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen gas atmosphere. These reactions are generally performed at or near atmospheric pressure and room temperature, offering a high degree of chemoselectivity, leaving the carboxylic acid group intact.

Conversely, the reduction of the carboxylic acid to an alcohol is a more challenging transformation that necessitates more forceful reaction conditions. organic-chemistry.orglibretexts.org Catalysts like ruthenium or rhenium, often on supports like carbon or titania, at high pressures and temperatures are typically required for this conversion. organic-chemistry.orgrsc.org It is also possible to achieve complete saturation of the molecule, reducing both the alkene and the carboxylic acid, by employing these more vigorous conditions.

Table 1: Predicted Outcomes of Hydrogenation Reactions

| Starting Material | Reagents and Conditions | Predicted Major Product |

|---|---|---|

| This compound | H₂, Pd/C, Ethanol, RT, 1 atm | 2-(Cycloheptyl)acetic acid |

| This compound | H₂, Ru/C, 150-200°C, 100-150 atm | 2-(2-Hydroxyethyl)cycloheptene |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of the cycloheptene ring is a prime site for oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. nih.govgoogle.com This reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step, resulting in the formation of an oxirane ring. youtube.com The stereochemistry of the starting alkene is retained in the epoxide product. Given the structure of this compound, the epoxidation would yield 2-((1S,7R)-8-oxabicyclo[5.1.0]octan-1-yl)acetic acid.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This transformation can be carried out to produce either syn or anti diols depending on the reagents used. libretexts.org

Syn-dihydroxylation , where both hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent such as sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.orgyoutube.com

Anti-dihydroxylation , with the hydroxyl groups adding to opposite faces of the double bond, is typically achieved via a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

Table 2: Predicted Outcomes of Oxidation Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, RT | 2-((1S,7R)-8-oxabicyclo[5.1.0]octan-1-yl)acetic acid |

| Syn-dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃, H₂O | 2-((1R,2S)-2,3-dihydroxycycloheptyl)acetic acid |

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in this compound can potentially participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com In this type of reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. masterorganicchemistry.com

For this compound to act as a dienophile, it would react with a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene. The reaction is typically promoted by heat and the presence of electron-withdrawing or electron-donating groups on the reactants can influence the reaction rate and regioselectivity. organic-chemistry.org The stereochemistry of the dienophile is retained in the product. The cycloaddition would result in the formation of a bicyclic or tricyclic carboxylic acid, depending on the diene used.

The feasibility and outcome of a Diels-Alder reaction involving this compound would be influenced by steric hindrance around the double bond and the electronic nature of the acetic acid side chain.

Reactions at the Acetic Acid Side Chain

The acetic acid side chain offers another site for chemical modification, particularly at the alpha-carbon and through rearrangements of the carboxyl group.

Alpha-Functionalization (e.g., Halogenation)

The alpha-carbon of the acetic acid side chain, being adjacent to the carbonyl group, can be functionalized, most commonly through halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids. youtube.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃), followed by a water workup. youtube.com

The reaction proceeds through the in situ formation of an acyl halide, which then tautomerizes to an enol. This enol subsequently reacts with the halogen to introduce a halogen atom at the alpha-position. chemistrysteps.comlibretexts.orglibretexts.org The resulting α-halo acid is a versatile intermediate for further synthetic transformations.

Rearrangement Reactions

The carboxylic acid functional group can participate in various rearrangement reactions, often leading to a change in the carbon skeleton or functional group transformation. While specific rearrangement reactions for this compound are not documented, analogous structures suggest possibilities.

One such potential transformation is the Curtius rearrangement , which converts a carboxylic acid into an amine with the loss of one carbon atom. libretexts.orgbyjus.com This multi-step process involves the conversion of the carboxylic acid to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. The isocyanate can then be hydrolyzed to yield a primary amine. bdu.ac.in

Another possibility, though less direct, could involve transformations leading to ring expansion or contraction under specific conditions, a known characteristic of cyclic systems. mvpsvktcollege.ac.in

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Hydrogenation: Catalytic hydrogenation involves the heterogenous catalysis where hydrogen and the substrate adsorb onto the surface of the metal catalyst. The hydrogen atoms are then added across the double bond in a stepwise manner, typically from the less sterically hindered face of the molecule.

Epoxidation with Peroxy Acids: The mechanism is a concerted pericyclic reaction, often referred to as the "butterfly mechanism," where the new C-O bonds form as the O-O bond of the peroxy acid breaks, and a proton is transferred.

Diels-Alder Reaction: This is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereospecificity of the reaction is a direct consequence of the simultaneous formation of the new sigma bonds. masterorganicchemistry.com

Hell-Volhard-Zelinsky Reaction: The key to this mechanism is the formation of an acyl halide, which readily enolizes. The enol is the nucleophilic species that attacks the halogen.

Curtius Rearrangement: The critical step is the thermal or photochemical rearrangement of the acyl azide. The migration of the alkyl group to the electron-deficient nitrogen atom occurs simultaneously with the loss of dinitrogen, leading to the formation of the isocyanate intermediate. byjus.combdu.ac.in

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound would likely involve several key transformations characteristic of its structure. These include intramolecular cyclizations, metal-catalyzed cross-coupling reactions, and additions to the double bond.

One significant potential pathway is intramolecular cyclization . Unsaturated carboxylic acids are known to undergo cyclization reactions, such as iodolactonization, where the carboxylic acid acts as an internal nucleophile attacking the activated double bond. In the case of this compound, treatment with an electrophilic halogen source (e.g., I₂) would be expected to initiate a cyclization cascade. The reaction likely proceeds via the formation of a halonium ion intermediate from the cycloheptene ring, which is then attacked by the carboxylate. Depending on the regioselectivity of the attack, this could lead to the formation of a bicyclic lactone. The stereochemical outcome would be influenced by the conformation of the cycloheptene ring and the transition state of the cyclization step.

Another important class of reactions involves palladium-catalyzed transformations . The allylic C-H bond and the carboxylic acid moiety present opportunities for various coupling reactions. For instance, palladium-catalyzed allylic alkylation could occur, where the acetic acid side chain acts as a nucleophile precursor. nih.gov More specifically, strategies involving in situ protection of the carboxylic acid could enable α-arylation, coupling the carbon adjacent to the carboxyl group with an aryl halide. nih.gov These pathways typically involve an oxidative addition of the palladium catalyst to the halide, followed by coordination to the double bond and subsequent nucleophilic attack or reductive elimination.

Radical cyclizations also represent a plausible reaction pathway. wikipedia.org The generation of a radical at a suitable position, for instance, through the homolytic cleavage of a C-X bond introduced onto the molecule, could initiate an intramolecular cyclization onto the double bond. The regioselectivity of such a cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would be governed by Baldwin's rules and the stability of the resulting radical intermediate. wikipedia.orgnih.gov For example, a 5-exo-trig cyclization would lead to the formation of a five-membered ring fused to the cycloheptane (B1346806) core.

Finally, reactions targeting the alkene functionality, such as hydroformylation , are conceivable. acs.orgresearchgate.net Under rhodium catalysis with syngas (a mixture of CO and H₂), the double bond could be converted to an aldehyde, leading to a bifunctionalized cycloheptane derivative. The regioselectivity of the aldehyde group addition would be a key aspect to control in such a transformation.

| Potential Reaction Pathway | Key Reagents/Catalysts | Expected Product Type | Analogous System Reference |

| Iodolactonization | I₂, NaHCO₃ | Bicyclic lactone | Unsaturated carboxylic acids frontiersin.org |

| Palladium-Catalyzed α-Arylation | Pd catalyst, Aryl halide, Base | α-Aryl cycloheptenylacetic acid | Propionic acid nih.gov |

| Radical Cyclization | Radical initiator (e.g., AIBN), H-donor | Fused bicyclic carboxylic acid | Unsaturated esters nih.gov |

| Rhodium-Catalyzed Hydroformylation | Rh catalyst, CO, H₂ | Formyl-cycloheptylacetic acid | Cyclohexene, Styrene acs.org |

| Olefin Metathesis (Ring-Closing) | Grubbs catalyst | Bicyclic alkene | Diene-containing esters youtube.com |

Transition State Analysis and Energy Profiles

In the context of intramolecular cyclization , such as the fluorocyclization of unsaturated carboxylic acids, density functional theory (DFT) calculations have shown that the reaction can proceed through different mechanistic pathways, each with a distinct transition state. frontiersin.org For a "cyclization-first" mechanism, the transition state would involve the nucleophilic attack of the carboxylate oxygen onto the activated alkene. The energy barrier for this step is sensitive to factors like the pKa of the carboxylic acid and the nature of the electrophile. For this compound, the flexibility of the seven-membered ring would also play a crucial role in achieving the optimal geometry for the transition state, influencing the activation energy.

For cycloaddition reactions , such as a potential Diels-Alder reaction where the cycloheptene acts as the dienophile, computational studies on related systems like tropone (B1200060) derivatives (which also contain a seven-membered ring) provide valuable information. rsc.orgrsc.org The energy profile of such a reaction would show a concerted transition state, and its energy would be influenced by orbital overlap (HOMO-LUMO interactions) and steric factors. The substitution on the acetic acid side chain could influence the electronic properties of the double bond and thus the energy of the transition state.

An illustrative energy profile for a hypothetical intramolecular cyclization is presented below, highlighting the key energetic parameters.

| Transition State/Intermediate | Description | Relative Free Energy (kcal/mol) - Illustrative | Key Influencing Factors |

| Reactants | This compound + Electrophile | 0 | - |

| TS1 | Halonium Ion Formation | +5 to +10 | Nature of electrophile, Solvent |

| Intermediate 1 | Halonium ion | +2 to +5 | Ring strain, Solvation |

| TS2 | Intramolecular Nucleophilic Attack | +15 to +25 | Ring conformation, Stereoelectronics |

| Intermediate 2 | Bicyclic oxonium ion | -5 to -10 | Ring strain in product |

| Product | Bicyclic Lactone | -15 to -20 | Thermodynamic stability of the product |

Note: The energy values are illustrative and based on general principles of related reactions.

The stereochemical outcome of these reactions is also determined at the transition state. For instance, in a radical cyclization, the preference for an exo or endo transition state geometry will dictate the stereochemistry of the newly formed ring junction. wikipedia.org Computational modeling would be essential to accurately predict these energy profiles and the resulting product distributions for this compound.

Catalytic Cycle Analysis in Complex Systems

The transformation of this compound can be achieved through various catalytic cycles, particularly those involving transition metals like palladium and rhodium. These cycles allow for the efficient and selective formation of new chemical bonds under mild conditions.

A plausible palladium-catalyzed cross-coupling reaction , such as an α-arylation, would proceed through a well-defined catalytic cycle. nih.govlibretexts.org The cycle would likely initiate with the oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) species. The carboxylic acid substrate, likely as a silyl-protected derivative to enhance reactivity, would then undergo deprotonation to form an enolate. This enolate would then coordinate to the palladium(II) center, followed by reductive elimination to form the C-C bond of the α-arylated product and regenerate the palladium(0) catalyst.

Rhodium-catalyzed hydroformylation represents another potential catalytic transformation. acs.orgresearchgate.netnih.gov The catalytic cycle for the hydroformylation of the cycloheptene moiety would involve the coordination of the alkene to a rhodium-hydride complex. This is followed by the migratory insertion of the alkene into the Rh-H bond to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and migratory insertion of CO into the Rh-C bond forms a rhodium-acyl species. The cycle is completed by oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst. The regioselectivity of the aldehyde formation would be influenced by the steric and electronic properties of the ligands on the rhodium catalyst.

Olefin metathesis provides another avenue for catalytic transformation, particularly for ring-closing metathesis if a second double bond were present in the molecule, or cross-metathesis with another olefin. youtube.comyoutube.com A typical Grubbs-type ruthenium catalyst would initiate the cycle by forming a ruthenacyclobutane intermediate with the cycloheptene double bond. This intermediate would then undergo cycloreversion to release a new alkene and a ruthenium-alkylidene species, which continues the catalytic cycle.

Below is a simplified, illustrative catalytic cycle for the palladium-catalyzed α-arylation of this compound.

| Step | Description | Catalyst State | Substrate/Product |

| 1 | Oxidative Addition | Pd(0) → Pd(II) | Aryl-X + Pd(0)L₂ → Aryl-Pd(II)(X)L₂ |

| 2 | Ligand Exchange/Deprotonation | Pd(II) | Silyl-protected cycloheptenylacetate coordinates and is deprotonated. |

| 3 | Reductive Elimination | Pd(II) → Pd(0) | α-Aryl-cycloheptenylacetic acid derivative is formed. |

| 4 | Catalyst Regeneration | Pd(0) | Pd(0)L₂ is ready for the next cycle. |

The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of metal, ligands, solvent, and reaction conditions. For this compound, the presence of both an alkene and a carboxylic acid offers opportunities for developing novel catalytic transformations leading to complex molecular architectures.

Derivatization and Functionalization Strategies for 2 Cyclohept 2 En 1 Yl Acetic Acid

Synthesis of Esters and Amides for Expanded Applications

The carboxylic acid moiety of 2-(cyclohept-2-en-1-yl)acetic acid is a prime target for derivatization into esters and amides, which are of immense importance in medicinal chemistry and materials science. These derivatives often exhibit altered pharmacokinetic properties, such as improved cell permeability and metabolic stability, compared to the parent carboxylic acid.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.net Alternatively, for more sensitive substrates, milder conditions can be employed, such as the use of coupling agents or the reaction of an alkyl halide with the carboxylate salt. The synthesis of esters can be a valuable strategy, as these functional groups are found in numerous biologically active compounds and can serve as prodrugs. medcraveonline.com

Amide bond formation is a cornerstone of many synthetic endeavors. researchgate.net Direct condensation of the carboxylic acid with an amine is often challenging and requires harsh conditions. youtube.com More commonly, the carboxylic acid is activated in situ using coupling reagents. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive O-acylisourea intermediate that readily reacts with an amine. fishersci.co.uk The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired final product. fishersci.co.uk

Table 1: Examples of Ester and Amide Synthesis from this compound

| Derivative | Reagents and Conditions | Potential Applications |

| Methyl 2-(cyclohept-2-en-1-yl)acetate | Methanol, catalytic H₂SO₄, reflux | Fragrance component, synthetic intermediate |

| Ethyl 2-(cyclohept-2-en-1-yl)acetate | Ethanol, DCC, DMAP, CH₂Cl₂, rt | Solvent, precursor for further reactions |

| N-Benzyl-2-(cyclohept-2-en-1-yl)acetamide | Benzylamine, EDC, HOBt, DMF, rt | Pharmaceutical intermediate, scaffold for bioactive molecules |

| 2-(Cyclohept-2-en-1-yl)-N-phenylacetamide | Aniline, Thionyl chloride followed by addition of aniline | Chemical probe, building block for complex molecules |

Halogenated Derivatives and their Reactivity

The introduction of halogens into the this compound structure can significantly alter its reactivity and provide handles for further functionalization. Halogenation can be directed to either the cycloheptene (B1346976) ring or the carboxylic acid function.

The allylic position on the cycloheptene ring is susceptible to radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the C4 or C7 position, yielding a mixture of regioisomers. These allylic halides are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Alternatively, the carboxylic acid can be converted into a highly reactive acyl halide. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively transforms the carboxylic acid into the corresponding acyl chloride. Acyl halides are potent electrophiles that readily react with various nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Table 2: Halogenation Strategies for this compound

| Reaction | Reagent(s) | Product | Reactivity/Applications |

| Allylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 2-(Bromo-cyclohept-2-en-1-yl)acetic acid | Precursor for nucleophilic substitution, cross-coupling reactions |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | 2-(Cyclohept-2-en-1-yl)acetyl chloride | Highly reactive intermediate for ester and amide synthesis |

| Halogenation of Alkene | Br₂ in CH₂Cl₂ | 2-(Dibromo-cycloheptyl)acetic acid | Intermediate for elimination reactions to form alkynes |

Cycloheptene Ring Modifications: Expanding Structural Diversity

Modification of the cycloheptene double bond offers a direct route to expanding the structural diversity of this compound derivatives. These modifications can introduce new stereocenters and functional groups, leading to a range of saturated and functionalized cycloheptane (B1346806) systems.

Epoxidation of the double bond, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding cycloheptene oxide. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles under either acidic or basic conditions to introduce two new functional groups with defined stereochemistry.

Dihydroxylation of the alkene can be performed using reagents such as osmium tetroxide (OsO₄) to produce a syn-diol, or through a two-step procedure of epoxidation followed by acid-catalyzed hydrolysis to yield an anti-diol. These diols can serve as precursors for the synthesis of more complex molecules.

Furthermore, catalytic hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the cycloheptene ring to a cycloheptane ring, yielding 2-(cycloheptyl)acetic acid. This saturated analog may exhibit different physical and biological properties compared to its unsaturated counterpart.

Table 3: Cycloheptene Ring Modification Reactions

| Reaction | Reagent(s) | Product | Key Features |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(Epoxy-cycloheptyl)acetic acid | Formation of an epoxide ring, precursor for diols and amino alcohols |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | 2-(Dihydroxy-cycloheptyl)acetic acid | Addition of two hydroxyl groups to the same face of the ring |

| Hydrogenation | H₂, Pd/C, Ethanol | 2-(Cycloheptyl)acetic acid | Saturation of the carbon-carbon double bond |

Introduction of Heterocyclic Moieties (e.g., Triazoles)

The incorporation of heterocyclic rings, such as triazoles, into the structure of this compound can lead to novel compounds with potentially enhanced biological activities. nih.govnih.gov Triazoles are known to be stable aromatic systems that can engage in hydrogen bonding and dipole-dipole interactions, making them valuable pharmacophores. nih.gov

A common strategy for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. researchgate.netfrontiersin.org To introduce a triazole moiety onto the this compound scaffold, the carboxylic acid can be converted into a propargyl ester or amide. This would involve esterification or amidation with propargyl alcohol or propargylamine, respectively. The resulting terminal alkyne can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide to form the 1,4-disubstituted 1,2,3-triazole ring.

Alternatively, the carboxylic acid can be converted into an acyl azide, which can then participate in cycloaddition reactions or be used as a precursor for other nitrogen-containing heterocycles.

Table 4: Strategy for Introducing a Triazole Moiety

| Step | Description | Intermediate/Product |

| 1 | Esterification with propargyl alcohol | Propargyl 2-(cyclohept-2-en-1-yl)acetate |

| 2 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1-Substituted-4-((2-(cyclohept-2-en-1-yl)acetoxy)methyl)-1H-1,2,3-triazole |

| 3 | Reaction with an organic azide (e.g., Benzyl azide) | 1-Benzyl-4-((2-(cyclohept-2-en-1-yl)acetoxy)methyl)-1H-1,2,3-triazole |

Spectroscopic and Structural Characterization Methodologies for 2 Cyclohept 2 En 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. In 2-(Cyclohept-2-en-1-yl)acetic acid, distinct signals are expected for the various protons. The acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, generally around 12 ppm, though its position can be influenced by concentration and the solvent used. pressbooks.pubopenstax.org The olefinic protons on the cycloheptene (B1346976) ring (–CH=CH–) are expected to resonate in the range of 5.7 to 5.8 ppm. chemicalbook.com The protons of the methylene (B1212753) group (–CH₂–) adjacent to the carboxylic acid would likely appear as a doublet of doublets due to coupling with the neighboring chiral proton. The remaining methylene and methine protons on the cycloheptene ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. chemicalbook.comdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet |

| Olefinic (-CH=CH-) | 5.7 - 5.8 | Multiplet |

| Methine (-CH-) | 2.5 - 3.0 | Multiplet |

| Methylene adjacent to COOH (-CH₂COOH) | 2.2 - 2.6 | Multiplet |

| Allylic Methylene (-C=C-CH₂-) | 2.0 - 2.3 | Multiplet |

| Ring Methylenes (-CH₂-) | 1.5 - 1.9 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 170-185 ppm. pressbooks.pubopenstax.org The olefinic carbons of the cycloheptene ring are expected to appear between 120 and 140 ppm. chemicalbook.com The remaining saturated carbons of the cycloheptene ring and the methylene carbon of the acetic acid side chain will resonate in the upfield region, typically between 20 and 45 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 185 |

| Olefinic (-CH=CH-) | 120 - 140 |

| Methine (-CH-) | 35 - 45 |

| Methylene adjacent to COOH (-CH₂COOH) | 38 - 42 |

| Allylic Methylene (-C=C-CH₂-) | 28 - 35 |

| Ring Methylenes (-CH₂-) | 25 - 30 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between the olefinic protons and the adjacent allylic protons, as well as between the protons of the acetic acid side chain and the methine proton on the ring. It would also help to trace the coupling network within the cycloheptene ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the olefinic proton signals would correlate with the olefinic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This powerful technique helps to piece together the entire molecular structure by connecting fragments. For instance, an HMBC experiment would show a correlation between the protons of the methylene group in the acetic acid moiety and the carbonyl carbon, as well as the methine carbon of the cycloheptene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. orgchemboulder.com For this compound, the IR spectrum would exhibit several characteristic absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer. pressbooks.pubopenstax.org The C=O (carbonyl) stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹. pressbooks.pubopenstax.org The presence of the carbon-carbon double bond (C=C) in the cycloheptene ring would give rise to a medium intensity stretching band around 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp² (olefinic) and sp³ (aliphatic) carbons would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl (-C=O) | C=O Stretch | ~1710 | Strong |

| Alkene (-C=C-) | C=C Stretch | 1640 - 1680 | Medium |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Alkane (-C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid (-C-O) | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid (-OH) | O-H Bend | 1395 - 1440 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₉H₁₄O₂), the expected exact mass would be calculated. The observation of the molecular ion peak [M]+ or protonated molecule [M+H]+ at the calculated high-resolution mass would confirm the elemental composition. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and the loss of the entire carboxyl group (-COOH, 45 amu). libretexts.org The fragmentation of the cycloheptene ring would also produce a characteristic pattern of ions. cas.cn

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying individual components within a chemical mixture. rjptonline.org For a compound like this compound, which contains a polar carboxylic acid functional group, direct analysis by GC can be challenging due to issues like poor volatility and peak tailing, which can arise from interactions with the GC column. chromforum.orgyoutube.com

To overcome these limitations, chemical derivatization is a common and often necessary step prior to GC-MS analysis. youtube.comjfda-online.com This process involves chemically modifying the analyte to create a derivative with more suitable properties for gas chromatography. youtube.com For carboxylic acids, common derivatization methods include:

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group.

Esterification: Converting the carboxylic acid into its corresponding ester (e.g., a methyl ester or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst. chromforum.org

These derivatization techniques increase the volatility and thermal stability of the analyte and reduce its polarity, leading to improved chromatographic peak shape and better separation from other components in a mixture. jfda-online.com

Once the derivatized analyte passes through the gas chromatograph and enters the mass spectrometer, it is typically ionized by Electron Ionization (EI). nih.gov The high energy of this process (70 eV) causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint". nih.govlibretexts.org

The fragmentation pattern of derivatized this compound can be predicted based on established principles. libretexts.orgwhitman.edu Key fragmentation pathways would likely involve:

Cleavage of the bond adjacent to the carbonyl group. libretexts.org

Loss of the entire derivatized acetic acid side chain.

Fragmentation of the seven-membered cycloheptene ring. whitman.edu The presence of the double bond influences the fragmentation, often leading to characteristic retro-Diels-Alder reactions or other specific cleavages.

The resulting mass spectrum allows for the unambiguous identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern to deduce the original structure. nih.gov

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Significance |

|---|---|---|

| 182 | [C11H18O2]+• | Molecular Ion (M+•) of the methyl ester |

| 151 | [M - OCH3]+ | Loss of the methoxy (B1213986) group from the ester |

| 123 | [M - COOCH3]+ | Loss of the carbomethoxy group |

| 95 | [C7H11]+ | Loss of the entire methyl acetate (B1210297) side chain, leaving the cycloheptenyl cation |

| 79 | [C6H7]+ | Fragment resulting from cleavage within the cycloheptene ring |

| 67 | [C5H7]+ | Common fragment for cyclic alkenes |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice through intermolecular forces like hydrogen bonding.

While a specific crystal structure for this compound is not available in the public domain, the analysis of structurally related compounds, such as other cyclic carboxylic acids, provides a clear example of the data and insights that can be obtained. For instance, the crystallographic study of 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid reveals detailed structural parameters. researchgate.net

In a hypothetical crystallographic study of this compound, single crystals would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key findings would include the conformation of the seven-membered ring (e.g., chair, boat, or twist-chair), the orientation of the acetic acid side chain relative to the ring, and the hydrogen-bonding networks formed by the carboxylic acid groups, which typically form dimeric structures in the solid state.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C9H14O2 | Elemental composition of the molecule |

| Formula Weight | 154.21 g/mol | Molar mass of the compound |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell |

| Space Group | P21/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit of the crystal |

| Volume (V) | Å3 | The volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

| Calculated Density | g/cm3 | The density of the crystalline material |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the carbon atom where the acetic acid group attaches to the cycloheptene ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for studying these stereoisomers. wikipedia.org These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule in a region of absorption. libretexts.org The resulting spectrum plots molar ellipticity ([θ]) against wavelength. Enantiomers produce mirror-image CD spectra, where one enantiomer will have a positive signal (a positive Cotton effect) and the other will have a negative signal of equal magnitude at the same wavelength. nih.govresearchgate.net A racemic mixture, containing equal amounts of both enantiomers, is chiroptically silent and produces no CD signal. chromatographytoday.com

Optical Rotatory Dispersion (ORD) measures the variation of a compound's specific rotation as a function of wavelength. wikipedia.org An ORD curve also shows a characteristic Cotton effect in the region of a chromophore's absorption band. ubc.capbsiddhartha.ac.in

For this compound, the relevant chromophores that would give rise to CD and ORD signals are the carbon-carbon double bond (C=C) in the cycloheptene ring and the carbonyl group (C=O) of the carboxylic acid. rsc.org

A crucial application of these techniques is the determination of enantiomeric purity or enantiomeric excess (ee). The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. nih.govnih.gov By creating a calibration curve with standards of known enantiomeric composition, the enantiomeric purity of an unknown sample can be accurately determined. hindsinstruments.com

One practical consideration when analyzing carboxylic acids is their tendency to form aggregates via intermolecular hydrogen bonding, which can complicate the chiroptical spectra. nih.gov To obtain cleaner, more reproducible results, it is sometimes advantageous to convert the carboxylic acid to a derivative, such as its sodium salt or an ester, to disrupt this aggregation. nih.gov

| Sample Composition (% R-enantiomer : % S-enantiomer) | Enantiomeric Excess (% ee) | Hypothetical CD Signal (molar ellipticity, [θ]) at λmax |

|---|---|---|

| 100 : 0 | 100% R | +10,000 |

| 75 : 25 | 50% R | +5,000 |

| 50 : 50 | 0% (Racemic) | 0 |

| 25 : 75 | 50% S | -5,000 |

| 0 : 100 | 100% S | -10,000 |

Computational and Theoretical Studies on 2 Cyclohept 2 En 1 Yl Acetic Acid

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. scirp.org For a molecule like 2-(Cyclohept-2-en-1-yl)acetic acid, these calculations can provide deep insights into its stability, reactivity, and electronic characteristics. DFT methods, in particular, offer a good balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. mdpi.com

Geometry Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. researchgate.net For this compound, this process would involve exploring the potential energy surface to locate the various stable conformers arising from the flexibility of the cycloheptene (B1346976) ring and the rotation around the single bonds of the acetic acid side chain.

The calculations would typically be performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d) or larger, to accurately describe the electronic distribution. nih.gov The outcome of these calculations is a set of optimized Cartesian coordinates for all atoms, from which key geometric parameters like bond lengths, bond angles, and dihedral angles can be extracted. These parameters are essential for understanding the steric and electronic effects that govern the molecule's shape.

Table 1: Illustrative Optimized Geometric Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=C (cycloheptene) | ~1.34 Å |

| C-C (ring) | ~1.54 Å | |

| C-C (side chain) | ~1.53 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| Bond Angle | C-C=C (cycloheptene) | ~124° |

| O=C-O (carboxyl) | ~123° | |

| Dihedral Angle | H-C-C-H (defining ring twist) | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would depend on the specific conformer and level of theory used.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). saskoer.ca The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. saskoer.ca

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the carbon-carbon double bond of the cycloheptene ring, as π-electrons are generally higher in energy than σ-electrons. The LUMO is anticipated to be centered on the carboxylic acid group, specifically on the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are illustrative. The actual values would be obtained from electronic structure calculations.

Conformational Analysis of the Cycloheptene Ring and Side Chain

The seven-membered cycloheptene ring is known for its conformational flexibility, capable of adopting several low-energy conformations, such as the chair and boat forms. researchgate.net The presence of the double bond reduces the number of possible conformers compared to cycloheptane (B1346806), but significant flexibility remains. A thorough conformational analysis is essential to identify the global minimum energy structure and the relative energies of other stable conformers.

Computational methods can be used to systematically explore the conformational space of this compound. This would involve rotating the rotatable bonds, including those in the side chain, and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers can then be calculated to determine their population at a given temperature using the Boltzmann distribution. These studies have shown that for cycloheptene, the chair conformation is generally the most stable. researchgate.net The substitution of the acetic acid group at the allylic position could influence the relative stability of these conformers due to steric interactions.

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. youtube.com Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These simulations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. nih.gov

For this compound, DFT calculations can predict the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The simulated spectrum would show characteristic peaks for the C=C stretch of the alkene, the C=O and O-H stretches of the carboxylic acid, and various C-H and C-C stretching and bending modes of the cycloheptene ring and acetic acid side chain. youtube.com

Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | ~2500-3300 (broad) |

| C-H stretch (alkene) | ~3020 |

| C-H stretch (alkane) | ~2850-2960 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=C stretch (alkene) | ~1650 |

| CH₂ scissoring | ~1450 |

| O-H bend (carboxylic acid) | ~1420 |

| C-O stretch (carboxylic acid) | ~1280 |

Note: These are illustrative frequencies. Actual calculated values would be obtained from vibrational frequency calculations and may be scaled for better comparison with experimental data.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model various reactions, such as its synthesis, esterification, or participation in cycloaddition reactions like the Diels-Alder reaction where the cycloheptene could act as a dienophile. wikipedia.org

Modeling a reaction mechanism involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them on the potential energy surface. Transition state theory allows for the calculation of reaction rates from the energetic barrier of the transition state. For a given reaction, computational methods can be used to locate the transition state structure and calculate its energy. Vibrational frequency analysis of the transition state is then performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and used to aid in the structural elucidation of this compound and its conformers. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Furthermore, electronic properties such as ionization potential and electron affinity can be calculated from the energies of the neutral, cationic, and anionic species. These parameters are relevant to understanding the molecule's behavior in mass spectrometry and its redox properties. Predictions of UV-Vis spectra can also be performed using time-dependent DFT (TD-DFT) to identify the electronic transitions responsible for light absorption.

Applications of 2 Cyclohept 2 En 1 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Chiral or Achiral Building Block for Complex Molecules

The structure of 2-(Cyclohept-2-en-1-yl)acetic acid is inherently suited for its use as a versatile building block. The molecule possesses a unique combination of functional handles and stereochemical properties that can be exploited in the synthesis of more complex molecular architectures.

As an achiral building block , the racemic mixture can be used to introduce a cycloheptane (B1346806) ring functionalized with an acetic acid side chain. The seven-membered ring provides a flexible yet constrained scaffold that is present in various natural products. The carboxylic acid group is a highly versatile functional handle, enabling amide bond formations, esterifications, or reduction to the corresponding alcohol. The double bond within the cycloheptene (B1346976) ring is amenable to a wide array of chemical transformations, including hydrogenation, epoxidation, dihydroxylation, and cleavage reactions.

The true potential of this compound lies in its application as a chiral building block . The carbon atom to which the acetic acid group is attached (C1) is a stereocenter. If the racemic mixture is resolved into its individual (R)- and (S)-enantiomers, it becomes a valuable synthon for asymmetric synthesis. Access to enantiopure forms would allow for the stereocontrolled introduction of a C2-substituted cycloheptane motif into a target molecule. The synthesis of chiral cyclopentanoid building blocks, for example, has demonstrated the power of using enantiopure cyclic alkene derivatives to control stereochemistry in the synthesis of complex natural products like clavulones. nih.gov A similar strategy applied to this compound could provide pathways to chiral molecules containing seven-membered rings.

Table 1: Potential Chemical Transformations of this compound as a Building Block

| Functional Group | Reaction Type | Potential Product Functionality |

| Carboxylic Acid | Amide Coupling | Amides, Peptides |

| Esterification | Esters | |

| Reduction | Primary Alcohol | |

| Curtius/Lossen Rearrangement | Amine | |

| Alkene | Catalytic Hydrogenation | Saturated Cycloheptylacetic Acid |

| Epoxidation | Epoxy-cycloheptylacetic Acid | |

| Dihydroxylation | Diol-cycloheptylacetic Acid | |

| Ozonolysis | Aldehyde/Carboxylic Acid Fragments | |

| Halogenation | Dihalo-cycloheptylacetic Acid | |

| Both | Iodolactonization | Bicyclic Lactone |

Use in Total Synthesis of Natural Products or Analogues

There are no prominent, documented total syntheses that explicitly use this compound as a starting material or key intermediate. However, building blocks containing cycloheptene or cycloheptane rings are crucial for the synthesis of numerous natural products, particularly terpenes and alkaloids.

Hypothetically, this compound would be an ideal starting point for natural products containing a functionalized seven-membered ring. For instance, in a retrosynthetic analysis of a target molecule featuring a cycloheptane ring with a two-carbon exocyclic chain, this building block could represent a key fragment. Its pre-defined structure would simplify the synthetic route by providing the core carbocycle and a functional handle for elaboration in a single, compact unit. The synthesis of various complex molecules, from steroids to prostaglandins, has often relied on the strategic use of cyclic building blocks in cycloaddition reactions or as scaffolds for further functionalization. wikipedia.org The application of this compound would align with this powerful strategy, aimed at constructing complex frameworks efficiently.

Contribution to Methodological Development in Organic Reactions

While this specific molecule is not cited as a benchmark substrate in major methodological studies, its structure is well-suited for such a role. The development of new synthetic methods often requires robust and representative substrates to test the scope, efficiency, and stereoselectivity of a new reaction.

This compound could serve as an excellent substrate in several areas of reaction development:

Asymmetric Catalysis: The alkene in the seven-membered ring could be a challenging substrate for developing new catalysts for asymmetric hydrogenation or asymmetric dihydroxylation, where controlling facial selectivity on a flexible ring is non-trivial.

Stereoselective Lactonization: The relationship between the alkene and the carboxylic acid makes it a prime candidate for developing new methods of stereoselective iodolactonization or other electrophile-induced cyclization reactions. The resulting bicyclic lactones are valuable intermediates in their own right.

C-H Activation: The allylic C-H bonds within the cycloheptene ring are targets for modern C-H activation/functionalization reactions. Using this molecule could help in the development of new catalysts that selectively functionalize these positions. For instance, methods for the oxidative allylic C-H arylation of cycloalkenes have been developed using copper catalysis. organic-chemistry.org

Potential in Materials Science Research (e.g., Polymer Chemistry, Specialty Chemicals)

The application of cyclic molecules as monomers is a cornerstone of polymer chemistry. This compound possesses two distinct features that suggest potential in materials science.

Polyester Formation: The carboxylic acid functionality allows the molecule to be used as a monomer in the synthesis of polyesters or polyamides. By converting the acid to an ester or activating it, it can be incorporated into a polymer backbone, with the cycloheptene ring pendant to the main chain. These cyclic groups would influence the polymer's thermal properties, such as the glass transition temperature (Tg), and its mechanical properties.